molecular formula C8H8BrN3 B572281 6-bromo-1-methyl-1H-indazol-3-amine CAS No. 1214899-85-0

6-bromo-1-methyl-1H-indazol-3-amine

Cat. No.: B572281
CAS No.: 1214899-85-0
M. Wt: 226.077
InChI Key: SJCNMXPRXAGVMK-UHFFFAOYSA-N
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Description

6-bromo-1-methyl-1H-indazol-3-amine is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The compound this compound has a molecular formula of C8H8BrN3 and a molecular weight of 226.07 g/mol .

Mechanism of Action

Target of Action

The primary target of 6-bromo-1-methyl-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration .

Mode of Action

The 1H-indazole-3-amine structure of this compound is an effective hinge-binding fragment . It binds effectively with the hinge region of tyrosine kinase, thereby inhibiting its activity . This inhibition can lead to a decrease in the activation of proteins involved in signal transduction cascades, potentially leading to the suppression of cell division and migration .

Biochemical Pathways

This could include pathways involved in cell growth and proliferation, apoptosis, and cell migration .

Pharmacokinetics

The compound’s solubility and lipophilicity suggest that it may have good bioavailability .

Result of Action

The inhibition of tyrosine kinase by this compound can lead to a decrease in the activation of proteins involved in signal transduction cascades . This can result in the suppression of cell division and migration, potentially leading to anti-tumor effects . In fact, some indazole derivatives have shown promising inhibitory effects against human cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, factors such as temperature and the presence of other substances can potentially affect the stability and efficacy of the compound.

Preparation Methods

Chemical Reactions Analysis

6-bromo-1-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Comparison with Similar Compounds

6-bromo-1-methyl-1H-indazol-3-amine can be compared with other similar compounds, such as:

    1H-indazole-3-amine: This compound shares the indazole core but lacks the bromine and methyl substituents.

    6-bromo-1H-indazol-3-amine: Similar to this compound but without the methyl group.

    1-methyl-1H-indazol-3-amine: Lacks the bromine substituent but has the methyl group.

    Niraparib: An indazole derivative used as an anticancer drug.

The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

6-bromo-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCNMXPRXAGVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676466
Record name 6-Bromo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214899-85-0
Record name 6-Bromo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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